molecular formula C9H11BrClNO B13579450 2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol

2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol

Cat. No.: B13579450
M. Wt: 264.54 g/mol
InChI Key: CTVIMBZVMZKXNW-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrClNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)propan-1-ol
  • 2-Amino-3-(4-bromophenyl)propan-1-ol
  • 2-Amino-3-(2-chlorophenyl)propan-1-ol

Uniqueness

2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can significantly influence its reactivity and interaction with biological targets. This dual halogenation provides distinct electronic and steric properties compared to its analogs .

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-amino-3-(4-bromo-2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-7-2-1-6(9(11)4-7)3-8(12)5-13/h1-2,4,8,13H,3,5,12H2

InChI Key

CTVIMBZVMZKXNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(CO)N

Origin of Product

United States

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